Succinic Anhydride-13C2: A Technical Guide for Advanced Research Applications
Succinic Anhydride-13C2: A Technical Guide for Advanced Research Applications
For Researchers, Scientists, and Drug Development Professionals
Succinic anhydride-13C2, a stable isotope-labeled derivative of succinic anhydride (B1165640), serves as a powerful tool in modern scientific research, particularly in the fields of metabolomics and proteomics. Its incorporation into biological systems allows for the precise tracing and quantification of metabolic pathways and protein modifications. This technical guide provides an in-depth overview of the core applications of Succinic anhydride-13C2, complete with experimental protocols and data visualization to facilitate its integration into your research.
Core Applications in Research
Succinic anhydride-13C2 is primarily utilized in two major areas of research: Metabolic Flux Analysis (MFA) and protein succinylation studies. In aqueous biological environments, succinic anhydride readily hydrolyzes to succinic acid, the biologically active form that enters cellular metabolism.
Metabolic Flux Analysis (MFA)
Stable isotope-labeled succinate (B1194679) provides a direct window into the Krebs (TCA) cycle, a cornerstone of cellular energy metabolism. By introducing Succinic acid-13C2 (formed from the hydrolysis of Succinic anhydride-13C2) to cells or tissues, researchers can trace the flow of carbon atoms through the latter stages of the TCA cycle and connected anabolic pathways.[1][2] This targeted approach is particularly advantageous for studying mitochondrial function and dysfunction, as well as the metabolic reprogramming often observed in cancer and other diseases.[1]
Key applications of Succinic acid-13C2 in MFA include:
-
Elucidating TCA Cycle Dynamics: Directly probing the flux through succinate dehydrogenase and subsequent reactions in the TCA cycle.[2]
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Investigating Anaplerosis and Cataplerosis: Quantifying the rates at which TCA cycle intermediates are replenished or utilized for biosynthesis.[2]
-
Studying Disease Metabolism: Characterizing metabolic shifts in diseases like cancer and inflammatory disorders where succinate metabolism is frequently dysregulated.[1][2]
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Drug Discovery and Development: Assessing the metabolic impact of drug candidates on central carbon metabolism.[2]
Comparison with Other Tracers:
While tracers like 13C-glucose and 13C-glutamine provide a broader view of central carbon metabolism, Succinic acid-13C2 offers unparalleled precision for studying the latter half of the TCA cycle.[1]
| Tracer | Primary Pathways Traced | Advantages | Limitations |
| Succinic acid-13C2 | TCA Cycle (latter half), Electron Transport Chain (Complex II) | High precision for fluxes through succinate dehydrogenase and fumarase. Excellent for studying mitochondrial dysfunction.[1] | Less informative for glycolysis, pentose (B10789219) phosphate (B84403) pathway, and anaplerotic pathways originating from glucose or glutamine.[1] |
| [1,2-¹³C₂]Glucose | Glycolysis, Pentose Phosphate Pathway (PPP) | Provides precise estimates for glycolytic and PPP fluxes. Well-established and widely used.[1] | Less direct information on TCA cycle fluxes compared to glutamine or succinate tracers.[1] |
| [U-¹³C₅]Glutamine | Anaplerosis, TCA Cycle (initial stages) | Preferred for studying anaplerosis and the initial stages of the TCA cycle. | Provides less resolution on the latter half of the TCA cycle compared to succinate tracers. |
Protein Succinylation Analysis
Succinic anhydride readily reacts with the primary amino groups of lysine (B10760008) residues and the N-terminus of proteins, a post-translational modification known as succinylation.[3][4] This modification introduces a succinyl group, which converts a positive charge to a negative charge at physiological pH, potentially altering protein structure, function, and cellular localization.[5][6] Using 13C-labeled succinic anhydride allows for the identification and quantification of succinylated proteins and sites through mass spectrometry.
The use of isotopically labeled succinic anhydride, in conjunction with its unlabeled counterpart, is a powerful strategy for quantitative proteomics, enabling the comparison of protein succinylation levels between different biological samples.[7]
Experimental Protocols
Protocol 1: Metabolic Flux Analysis using Succinic Acid-13C2
This protocol outlines a general workflow for a 13C-MFA experiment using Succinic acid-13C2 in cell culture.
Materials:
-
Cells of interest
-
Standard cell culture medium
-
Labeling medium containing Succinic acid-13C2
-
Ice-cold phosphate-buffered saline (PBS)
-
Pre-chilled extraction solvent (e.g., 80% methanol)
-
Cell scraper
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS) system
Methodology:
-
Cell Culture: Culture cells to the desired confluency under standard conditions.
-
Labeling: Replace the standard medium with the labeling medium containing a defined concentration of Succinic acid-13C2. The optimal concentration and labeling duration should be empirically determined to achieve isotopic steady state.[1]
-
Metabolic Quenching: Rapidly halt metabolic activity by aspirating the labeling medium and washing the cells with ice-cold PBS.[1]
-
Metabolite Extraction: Add the pre-chilled extraction solvent to the culture plate. Scrape the cells and collect the cell lysate.[1]
-
Sample Preparation: Centrifuge the lysate to pellet cell debris. Collect the supernatant containing the metabolites.
-
LC-MS/MS or GC-MS Analysis: Analyze the extracted metabolites to measure the mass isotopomer distribution of TCA cycle intermediates and other connected metabolites.[2]
-
Data Analysis: Use the mass isotopomer distribution data in conjunction with a stoichiometric model of cellular metabolism to calculate intracellular metabolic fluxes.[2]
Protocol 2: Protein Succinylation Analysis
This protocol provides a general method for the succinylation of proteins for functional analysis.
Materials:
-
Purified protein solution (approx. 0.25 mg/mL in 50mM phosphate buffer, pH 6.8)[8]
-
Succinic anhydride-13C2
-
5N NaOH[8]
-
pH microprobe
-
Dialysis tubing and buffer (e.g., 35 mM Na-phosphate buffer pH 6.8)[8]
Methodology:
-
Reaction Setup: Place the protein solution in a micro-beaker with a stir bar. Insert a pH microprobe to monitor the pH.
-
Succinylation Reaction: While stirring, add a molar excess of Succinic anhydride-13C2 to the protein solution. The anhydride reacts with amino groups, causing a drop in pH.[8]
-
pH Maintenance: Immediately counteract the pH drop by adding small volumes of 5N NaOH to maintain the pH between 6.0 and 7.0. Irreversible denaturation may occur outside this range.[8]
-
Reaction Completion: Allow the reaction to proceed for approximately 60 minutes at room temperature, continuing to maintain the pH.[8]
-
Removal of Unreacted Reagent: Dialyze the reaction mixture against a suitable buffer to remove unreacted succinic anhydride and byproducts.[8]
-
Analysis: The succinylated protein can then be analyzed by techniques such as mass spectrometry to identify modification sites or subjected to functional assays to determine the effect of the modification.
Signaling and Metabolic Pathways
Succinate, the hydrolyzed product of succinic anhydride, is not only a metabolic intermediate but also a signaling molecule. It can be transported out of the mitochondria and into the cytosol and extracellular space, where it can activate specific signaling pathways.
Accumulated cytosolic succinate can inhibit prolyl hydroxylases (PHDs), leading to the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α), a key regulator of cellular response to low oxygen.[9] Extracellular succinate can act as a ligand for the G-protein coupled receptor SUCNR1 (also known as GPR91), activating downstream signaling cascades that can modulate immune cell activity.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. labs.utsouthwestern.edu [labs.utsouthwestern.edu]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of d-labeled and unlabeled ethyl succinic anhydrides and application to quantitative analysis of peptides by isotope differential mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acetylation (or Succinylation) of Amino Groups on Proteins - Hancock Lab [cmdr.ubc.ca]
- 9. benchchem.com [benchchem.com]
